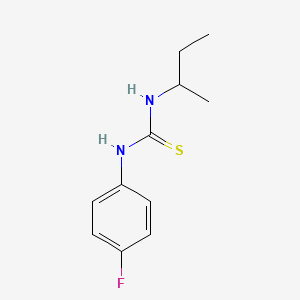

1-Butan-2-yl-3-(4-fluorophenyl)thiourea

説明

特性

IUPAC Name |

1-butan-2-yl-3-(4-fluorophenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2S/c1-3-8(2)13-11(15)14-10-6-4-9(12)5-7-10/h4-8H,3H2,1-2H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVLNWRSSHYJPGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=S)NC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24789072 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butan-2-yl-3-(4-fluorophenyl)thiourea typically involves the reaction of butan-2-amine with 4-fluorophenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for 1-Butan-2-yl-3-(4-fluorophenyl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.

化学反応の分析

Types of Reactions

1-Butan-2-yl-3-(4-fluorophenyl)thiourea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

Substitution: The aromatic fluorine can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry

1-Butan-2-yl-3-(4-fluorophenyl)thiourea serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives through oxidation, reduction, and substitution reactions.

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Sulfoxides or sulfones |

| Reduction | Amines |

| Substitution | Halogenated thiourea derivatives |

Biology

The compound has been investigated for its potential antibacterial and antifungal properties. Research indicates that thiourea derivatives exhibit diverse biological activities due to their ability to interact with specific molecular targets.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiourea derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with fluorine substitutions exhibited enhanced antibacterial effects compared to their non-fluorinated counterparts, highlighting the importance of substituent groups in modulating biological activity .

Medicine

1-Butan-2-yl-3-(4-fluorophenyl)thiourea has shown promise in medicinal applications, particularly for its anticancer and anti-inflammatory properties. The mechanism of action may involve the inhibition of specific enzymes or disruption of cellular processes, leading to reduced cell proliferation and induction of apoptosis.

Case Study: Anticancer Activity

Research has indicated that thiourea derivatives can inhibit cancer cell growth effectively. For instance, compounds with halogen substitutions demonstrated significant anticancer activity in vitro against various cancer cell lines .

作用機序

The mechanism of action of 1-Butan-2-yl-3-(4-fluorophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, thiourea derivatives are known to inhibit certain enzymes, such as urease, by binding to their active sites and preventing substrate access .

類似化合物との比較

Aromatic vs. Aliphatic Substituents

1-(4-Fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea ():

- Substituent : Indole-ethyl group.

- Activity : Exhibits anti-HIV-1 activity with an EC₅₀ of 5.45 µg/mL. The indole moiety engages in π-π stacking with Trp229 and Tyr181 residues in HIV-1 reverse transcriptase, while the thiourea forms hydrogen bonds with Lys101 .

- Comparison : The sec-butyl group in the target compound may reduce π-π interactions compared to the indole group but could improve lipophilicity for membrane penetration.

N-4-Methoxybenzoyl-N'-(4-fluorophenyl)thiourea ():

- Substituent : Methoxybenzoyl group.

- Activity : Demonstrates cytotoxicity against HeLa cells (IC₅₀ = 12.3 µM), outperforming hydroxyurea (IC₅₀ = 45.7 µM). The methoxy group enhances electron density, stabilizing interactions with SirT1 receptors .

- Comparison : The sec-butyl group lacks electron-donating properties but may confer better metabolic stability than the methoxybenzoyl group.

Bulky Substituents

- 1-(Adamantan-1-yl)-3-(4-fluorophenyl)thiourea (): Substituent: Adamantane group. Comparison: The sec-butyl group is less rigid but may offer a balance between hydrophobicity and conformational flexibility.

Halogenated Aryl Groups

Structural and Physicochemical Properties

Planarity and Hydrogen Bonding

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical parameters for synthesizing 1-Butan-2-yl-3-(4-fluorophenyl)thiourea?

- Methodological Answer : Synthesis typically involves reacting 4-fluorophenyl isothiocyanate with sec-butylamine under controlled conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., acetone, acetonitrile) improve reactivity .

- Temperature : Reactions are conducted at reflux (60–80°C) to ensure completion while avoiding side reactions .

- Purification : Recrystallization from methanol or ethanol yields >75% purity, confirmed by TLC and HPLC .

- Validation : NMR and mass spectrometry are used to confirm molecular structure and purity .

Q. How is the molecular structure of 1-Butan-2-yl-3-(4-fluorophenyl)thiourea characterized experimentally?

- Methodological Answer :

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths and torsion angles. For example, the C–S bond length is ~1.68 Å, and the thiourea moiety forms a dihedral angle of ~45° with the fluorophenyl ring .

- Spectroscopy : H NMR shows distinct peaks for NH protons (δ 9.2–10.5 ppm) and fluorine coupling in F NMR .

- Data Interpretation : Hydrogen bonding (N–H···S/F) stabilizes the crystal lattice, as seen in intermolecular interactions .

Q. What preliminary biological assays are recommended to screen this compound’s bioactivity?

- Methodological Answer :

- Antimicrobial assays : Broth microdilution (MIC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with IC values compared to controls like hydroxyurea .

- Antioxidant potential : DPPH radical scavenging at 50–100 μM concentrations .

Advanced Research Questions

Q. How can computational docking predict the interaction of 1-Butan-2-yl-3-(4-fluorophenyl)thiourea with biological targets?

- Methodological Answer :

- Target selection : Prioritize enzymes with thiourea-binding pockets (e.g., SARS-CoV-2 3CLpro or SirT1 deacetylase) .

- Software : AutoDock Vina or Schrödinger Suite for docking simulations. Pharmacophore models assess hydrogen bonding (e.g., thiourea S as an acceptor) and steric fit .

- Validation : Compare computed binding energies (ΔG) with experimental IC values. For example, a ΔG of −8.2 kcal/mol correlates with sub-micromolar activity .

Q. How can researchers resolve contradictions in reported bioactivity data for thiourea derivatives?

- Methodological Answer :

- Meta-analysis : Cross-reference assay conditions (e.g., solvent/DMSO concentration, cell line viability) .

- Structural analogs : Compare substituent effects. Fluorine at para-position enhances lipophilicity and target affinity, while bulky groups (e.g., indole) may reduce bioavailability .

- Dose-response curves : Ensure linear regression (R > 0.95) to validate potency metrics .

Q. What strategies optimize the structure-activity relationship (SAR) for enhanced therapeutic efficacy?

- Methodological Answer :

- Substituent modification : Introduce electron-withdrawing groups (e.g., -NO) on the phenyl ring to boost electrophilicity .

- QSAR modeling : Use descriptors like LogP and molar refractivity (cMR). For example, Log 1/IC = 0.269 LogP − 2.776 LogP + 0.221 cMR + 3.195 .

- In vivo testing : Assess pharmacokinetics (e.g., plasma half-life) in rodent models post-optimization .

Q. How does crystallographic data inform formulation strategies for this compound?

- Methodological Answer :

- Polymorphism screening : Identify stable crystalline forms via PXRD. Hydrate/solvate forms impact solubility .

- Co-crystallization : Use carboxylic acid co-formers (e.g., succinic acid) to enhance dissolution rates .

- Stability studies : Accelerated aging tests (40°C/75% RH) monitor degradation pathways (e.g., hydrolysis of thiourea to urea) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。